molecular formula C19H25N5O3S B2517344 4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide CAS No. 1286711-45-2

4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide

Cat. No. B2517344
M. Wt: 403.5
InChI Key: GNPYGMAYZLJPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide is a useful research compound. Its molecular formula is C19H25N5O3S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial and Antifungal Properties : Research has demonstrated the synthesis of novel compounds with structures similar to "4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide" showing good or moderate antimicrobial activities against various test microorganisms. This includes efforts to synthesize derivatives that exhibit potent antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007), (Fandaklı et al., 2012).

Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities

  • Antiviral and Antimicrobial Potential : A series of compounds with structural similarities were synthesized and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV) and antimicrobial activity. Some derivatives were found to exhibit promising antiviral activities, in addition to potent antimicrobial activity, indicating their potential use in both antiviral and antimicrobial applications (Reddy et al., 2013).

Antipsychotic and Receptor Binding Properties

  • Potential Antipsychotic Agents : Compounds with related chemical structures have been synthesized and evaluated as potential antipsychotic agents. They show promising activity in vitro for binding to dopamine D2 and serotonin 5-HT2 receptors, as well as in vivo for antagonizing specific behavioral effects in animal models, suggesting their potential use in treating psychiatric disorders (Norman et al., 1996).

Synthesis and Biological Activity of Hybrid Molecules

  • Hybrid Molecules with Antimicrobial and Enzyme Inhibitory Activities : Research into the synthesis of hybrid molecules incorporating cephalosporanic acid derivatives has shown that these compounds possess good to moderate antimicrobial activity against selected microorganisms. This research direction is of interest for developing new antimicrobial agents with potentially novel mechanisms of action (Başoğlu et al., 2013).

Therapeutic Applications Beyond Antimicrobial Activity

  • Antipsychotic and Receptor Antagonist Studies : Investigations into heterocyclic carboxamides similar in structure to the given compound have shown potential as antipsychotic agents, with activities comparable to known drugs in behavioral models predictive of antipsychotic activity. These studies indicate the potential therapeutic value of these compounds beyond their antimicrobial properties (Norman et al., 1996).

properties

IUPAC Name

4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-propan-2-yl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-12(2)21-18(25)16-15(20)17(28-22-16)19(26)24-9-7-23(8-10-24)13-5-4-6-14(11-13)27-3/h4-6,11-12H,7-10,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYGMAYZLJPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide

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